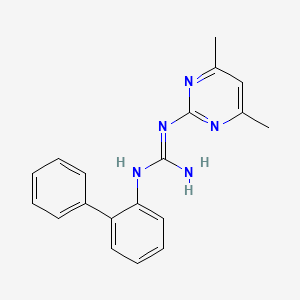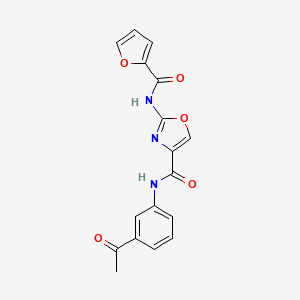![molecular formula C19H21N3O3 B2750263 2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide CAS No. 1808893-91-5](/img/structure/B2750263.png)
2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridine ring substituted with ethoxy, methyl, and carboxamide groups, along with a phenyl ring bearing an oxoazetidine moiety. The unique structure of this compound suggests it may have interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Pyridine Core: Starting with a suitable pyridine derivative, such as 2-ethoxy-6-methylpyridine, the carboxamide group can be introduced via a reaction with an appropriate amine under amide coupling conditions.
Introduction of the Phenyl Group: The phenyl ring with the oxoazetidine moiety can be synthesized separately and then attached to the pyridine core through a nucleophilic substitution reaction.
Final Assembly: The final step involves coupling the pyridine and phenyl intermediates under conditions that promote the formation of the desired carboxamide linkage.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Green Chemistry: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the ethoxy or methyl groups, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxoazetidine moiety, converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-6-methylpyridine-3-carboxamide: Lacks the phenyl and oxoazetidine moieties, potentially resulting in different biological activity.
N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide: Lacks the ethoxy and methyl groups, which may affect its chemical reactivity and bioactivity.
2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine: Lacks the carboxamide group, potentially altering its interaction with biological targets.
Uniqueness
The unique combination of functional groups in 2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-ethoxy-6-methyl-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-19-16(8-7-13(2)21-19)18(24)20-12-14-5-4-6-15(11-14)22-10-9-17(22)23/h4-8,11H,3,9-10,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCBFGYZUNTSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C(=O)NCC2=CC(=CC=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750180.png)
![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2750181.png)

![methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2750185.png)


![[5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750190.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2750192.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2750193.png)

![3-methoxy-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2750196.png)
![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750198.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2750200.png)

